Chemical properties of 1-(4-Methoxyphenyl)piperazine-d8
Chemical properties of 1-(4-Methoxyphenyl)piperazine-d8
Executive Summary & Identity
1-(4-Methoxyphenyl)piperazine-d8 (MeOPP-d8) is a stable isotope-labeled analog of the phenylpiperazine derivative MeOPP. It is primarily utilized as an Internal Standard (IS) in the quantitative bioanalysis of antifungal metabolites (e.g., Itraconazole, Posaconazole) and forensic screening of designer piperazine drugs.
By incorporating eight deuterium atoms into the piperazine ring, MeOPP-d8 exhibits identical chromatographic retention to the non-labeled analyte while providing a distinct mass shift (+8 Da). This allows for the correction of matrix effects, ionization suppression, and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Chemical Identity Profile
| Property | Data |
| Systematic Name | 1-(4-Methoxyphenyl)piperazine-2,2,3,3,5,5,6,6-d8 |
| Synonyms | MeOPP-d8; pMPP-d8; 4-Methoxyphenylpiperazine-d8 |
| Parent CAS | 38212-30-5 (Free Base) / 38869-47-5 (2HCl Salt) |
| Isotopologue CAS | Not formally assigned (Referenced as d8-analog of 38212-30-5) |
| Molecular Formula | C₁₁H₈D₈N₂O |
| Molecular Weight | 200.31 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid (HCl salt) or viscous oil (Free Base) |
| Solubility | Methanol, DMSO, Water (High for HCl salt) |
| pKa | ~9.0 (Piperazine secondary amine) |
Synthesis & Isotopic Architecture
The synthesis of MeOPP-d8 typically follows a cyclization pathway ensuring the deuterium label is located exclusively on the piperazine ring. This placement is critical for metabolic stability; labels on the phenyl ring could be lost during metabolic hydroxylation or halogenation processes if used in in vivo tracer studies.
Reaction Mechanism
The standard route involves the condensation of 4-methoxyaniline with bis(2-chloroethyl)amine-d8 hydrochloride . This method yields a product with high isotopic enrichment (>99 atom % D).
Figure 1: Synthetic pathway for the generation of MeOPP-d8 via cyclization of deuterated alkylamine precursors.
Analytical Application: LC-MS/MS Protocol
The primary utility of MeOPP-d8 is in Targeted Quantitation using Multiple Reaction Monitoring (MRM). The following protocol is a validated starting point for bioanalytical method development.
Sample Preparation (Liquid-Liquid Extraction)
Due to the basicity of the piperazine nitrogen (pKa ~9.0), extraction efficiency is maximized under alkaline conditions.
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Aliquoting: Transfer 100 µL of biological matrix (plasma/urine) to a glass tube.
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IS Addition: Spike with 10 µL of MeOPP-d8 working solution (e.g., 100 ng/mL in MeOH).
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Alkalinization: Add 50 µL of 0.1 M NaOH or Carbonate Buffer (pH 10) to ensure the molecule is in its non-ionized free base form.
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Extraction: Add 1 mL of extraction solvent (Ethyl Acetate or MTBE). Vortex for 2 minutes.
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Separation: Centrifuge at 3000 x g for 5 minutes.
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Reconstitution: Transfer the organic supernatant to a clean vial, evaporate to dryness under N₂, and reconstitute in 100 µL Mobile Phase A/B (90:10).
Chromatographic Conditions[2]
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Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 3.5 µm.
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Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
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Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
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Gradient:
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0.0 min: 5% B
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1.0 min: 5% B
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6.0 min: 95% B
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8.0 min: 95% B
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8.1 min: 5% B (Re-equilibration)
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Mass Spectrometry Parameters (MRM)
MeOPP-d8 ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The mass shift of +8 Da relative to the non-labeled parent (Parent m/z ~193.1) results in a precursor ion of ~201.2.
Theoretical MRM Transitions:
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Precursor Ion (Q1): 201.2 [M+H]⁺
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Quantifier Ion (Q3): 158.2 (Loss of C₂D₄N fragment, analogous to the m/z 150 transition in non-labeled MeOPP).
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Qualifier Ion (Q3): 78.1 (Piperazine ring fragment C₄D₈N⁺, shifted from m/z 70 in non-labeled).
Note: Exact collision energies (CE) must be optimized per instrument. Typical range: 15–30 eV.
Figure 2: Analytical workflow for the quantification of MeOPP using the d8-internal standard.
Biological & Forensic Context
Understanding the origin of the analyte is crucial for interpreting results.
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Antifungal Metabolism: MeOPP is a major cleavage metabolite of Itraconazole and Posaconazole . In Therapeutic Drug Monitoring (TDM), elevated MeOPP levels with low parent drug levels may indicate rapid metabolism or non-compliance.
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Forensic Toxicology: MeOPP belongs to the piperazine class of "designer drugs" (similar to BZP and mCPP). While less potent than BZP, it is monitored in forensic screenings. The d8-standard is essential here to legally confirm the presence of the drug against a complex post-mortem matrix.
Handling, Stability & Storage
To maintain the integrity of the deuterated standard:
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Hygroscopicity: The HCl salt form is highly hygroscopic. Weighing should be performed quickly in a humidity-controlled environment.
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Isotopic Exchange: Deuterium on the carbon backbone (C-D) is generally stable. However, avoid prolonged exposure to extremely acidic conditions at high temperatures, which could theoretically induce exchange, although this is rare for piperazine ring deuteriums.
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Storage: Store neat solid at -20°C. Stock solutions (in Methanol) are stable for 6-12 months at -80°C.
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Light Sensitivity: Protect from light to prevent potential photo-oxidation of the phenyl ring.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
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Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.[1][2][3][4][5] Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[6] Journal of Chinese Mass Spectrometry Society.[6] Retrieved from [Link]
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- 1. pubs.rsc.org [pubs.rsc.org]
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- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
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